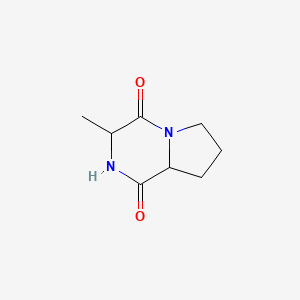
シクロ(プロ-アラ)
概要
説明
Synthesis Analysis
The assembly of the cyclo-L-Trp-L-Trp diketopiperazine precursor is catalyzed by a cyclodipeptide synthase . A separate genomic locus encodes tailoring of this precursor and includes an aspartate/glutamate racemase homolog as an unusual D/L isomerase acting upon diketopiperazine substrates .Molecular Structure Analysis
The molecular structure of CAP includes 8 Carbon atoms, 12 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
CAP can serve as precursors for further modifications by different tailoring enzymes, such as methyltransferases, prenyltransferases, oxidoreductases like cyclodipeptide oxidases, 2-oxoglutarate-dependent monooxygenases, and cytochrome P450 enzymes .Physical and Chemical Properties Analysis
CAP maintains a stable production in a wide temperature range of 31–42°C . It also maintains a higher level yield in neutral and weakly alkaline environment (pH 6–10) than acid (pH 3–5) environment .科学的研究の応用
アフラトキシン産生阻害
シクロ(プロ-アラ)は、アスペルギルス・フラバスにおけるアフラトキシン産生の阻害剤として同定されています 。この化合物は、真菌のグルタチオンS-トランスフェラーゼ(GST)に結合し、その活性を阻害することで、アフラトキシン産生の主要な調節タンパク質であるAflRの発現を抑制します。これは、シクロ(プロ-アラ)やその他のGST阻害剤が、世界的に重要な健康上のリスクと経済的負担となっている作物におけるアフラトキシン汚染の抑制に役立つ可能性があることを示唆しています。
抗癌活性
研究によると、シクロ(プロ-アラ)に似たものも含め、環状ペプチドは、メラノーマ細胞に対して細胞毒性および細胞増殖阻害効果を示します 。これらのペプチドは、細胞死を誘導したり細胞増殖を停止させたりすることができ、抗癌剤開発のための潜在的な候補となっています。シクロ(プロ-アラ)の構造的特性は、その生物活性に寄与し、治療用アプリケーションにおける環状ペプチドの重要性を強調しています。
ペプチド治療薬
シクロ(プロ-アラ)は、治療の可能性が注目されている環状ペプチドのより広いクラスの一部です 。それらのユニークな分子構造は、安定性と特異性を提供し、ペプチドベースの薬剤の設計において有利になります。これらの化合物は、酵素や受容体など、さまざまな標的に合わせて設計することができ、さまざまな疾患の治療に役立ちます。
生物的防除剤
シクロ(プロ-アラ)は、真菌の生育に影響を与えることなくアフラトキシン産生を阻害する能力を持ち、潜在的な生物的防除剤としての地位を確立しています 。この選択的阻害は、農業における有害な真菌代謝産物を制御しながら、生態系のバランスを維持するために不可欠です。
酵素機能の調節
シクロ(プロ-アラ)は、GSTなどの酵素と相互作用し、その機能を調節します 。この相互作用は、解毒経路や代謝反応を含むさまざまな生物学的プロセスにおける酵素活性を調節するために利用できます。
分子結合研究
シクロ(プロ-アラ)のGSTへの結合親和性は、タンパク質-リガンド相互作用を研究するためのモデルを提供します 。これらの相互作用を理解することは、創薬にとって不可欠であり、より効果的な医薬品の開発につながる可能性があります。
作用機序
Target of Action
Cyclo(Pro-Ala), also known as Cyclo-Ala-Pro-diketopiperazine or 3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is an anticancer agent that has shown toxicity to cancer cells such as A549, HCT-116, and HepG2 . It has been identified to primarily target a Glutathione S-transferase (GST) of the fungus Aspergillus flavus, designated AfGST .
Mode of Action
Cyclo(Pro-Ala) interacts with its target, AfGST, by binding to it specifically . This binding inhibits the GST activity of the target . Ethacrynic acid, a known GST inhibitor, has been shown to inhibit the GST activity of recombinant AfGST and aflatoxin production of the fungus in a similar manner to Cyclo(Pro-Ala) .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(Pro-Ala) is the aflatoxin production pathway in aflatoxigenic fungi . By inhibiting the GST function in A. flavus, Cyclo(Pro-Ala) reduces the expression level of AflR, a key regulatory protein for aflatoxin production .
Pharmacokinetics
It’s worth noting that cyclic peptides like cyclo(pro-ala) generally show better biological activity compared to their linear counterparts .
Result of Action
The primary result of Cyclo(Pro-Ala)'s action is the inhibition of aflatoxin production in aflatoxigenic fungi without affecting fungal growth . This suggests that Cyclo(Pro-Ala) and other AfGST inhibitors could be potential candidates as selective aflatoxin production inhibitors .
Safety and Hazards
将来の方向性
The biosynthetic paradigms revealed in the study of CAP showcase Nature’s molecular ingenuity and lay the foundation for diketopiperazine diversification via biocatalytic approaches . The DKPs obtained using this method will provide deeper insights into their structures and functions in future studies .
生化学分析
Biochemical Properties
Cyclo-Ala-Pro-diketopiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, diketopiperazines, including Cyclo-Ala-Pro-diketopiperazine, can be synthesized by nonribosomal peptide synthetases or cyclodipeptide synthases. These enzymes facilitate the formation of the diketopiperazine ring from amino acid substrates . Additionally, Cyclo-Ala-Pro-diketopiperazine can undergo modifications by tailoring enzymes such as methyltransferases, prenyltransferases, and cytochrome P450 enzymes, leading to the formation of secondary metabolites with enhanced biological activities .
Cellular Effects
Cyclo-Ala-Pro-diketopiperazine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, diketopiperazines have been shown to act as quorum sensing molecules, affecting cell-cell communication in bacteria . Cyclo-Ala-Pro-diketopiperazine may also impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cyclo-Ala-Pro-diketopiperazine involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their functions. For instance, diketopiperazines can interact with epigallocatechin-3-O-gallate, forming complexes that influence their conformation and activity . Additionally, Cyclo-Ala-Pro-diketopiperazine may modulate gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclo-Ala-Pro-diketopiperazine can change over time. Studies have shown that the production of diketopiperazines, including Cyclo-Ala-Pro-diketopiperazine, can reach a maximum yield within a specific time frame and then stabilize . The stability and degradation of Cyclo-Ala-Pro-diketopiperazine can also vary depending on environmental factors such as temperature and pH . Long-term effects on cellular function may be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of Cyclo-Ala-Pro-diketopiperazine can vary with different dosages in animal models. Studies have indicated that diketopiperazines exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to determine the optimal dosage for therapeutic applications .
Metabolic Pathways
Cyclo-Ala-Pro-diketopiperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biosynthesis and modification. For example, cyclodipeptide synthases utilize aminoacyl-tRNAs as substrates to assemble the diketopiperazine skeleton . The compound can also undergo further modifications by enzymes such as oxidoreductases and methyltransferases, leading to the formation of diverse secondary metabolites . These metabolic pathways contribute to the compound’s biological activities and potential therapeutic applications .
特性
IUPAC Name |
3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423885 | |
| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65556-33-4 | |
| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cyclo(Pro-Ala)?
A1: Cyclo(Pro-Ala) is a cyclic dipeptide composed of proline and alanine.
- Spectroscopic Data: Its structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , ]
Q2: What are the known biological activities of Cyclo(Pro-Ala)?
A2: Research suggests that Cyclo(Pro-Ala) exhibits several biological activities:
- Antitumor Activity: Cyclo(Pro-Ala) displayed potent antitumor activity against human cancer cell lines (A549, HCT-116, and HepG2) in vitro. []
- Quorum Sensing Inhibition: This compound has demonstrated the ability to inhibit quorum sensing in bacteria, potentially controlling virulence factors. []
- Antifouling Activity: While not directly attributed to Cyclo(Pro-Ala), it was found alongside other compounds in Callyspongia sponge extracts that exhibited antifouling properties. []
Q3: How does Cyclo(Pro-Ala) exert its antitumor activity?
A3: The exact mechanism of action for the antitumor activity of Cyclo(Pro-Ala) is yet to be fully elucidated. Further research is needed to identify the specific targets and downstream effects of this compound in cancer cells.
Q4: Are there any studies on the stability and formulation of Cyclo(Pro-Ala)?
A: While research highlights the isolation and identification of Cyclo(Pro-Ala), specific studies focusing on its stability under various conditions and formulation strategies are limited in the provided literature. [, , , , ]
Q5: Have there been any studies on the in vivo efficacy of Cyclo(Pro-Ala)?
A5: The provided research primarily focuses on the isolation, identification, and in vitro activity of Cyclo(Pro-Ala). Information regarding in vivo studies, including animal models and clinical trials, is currently unavailable.
Q6: What analytical methods are employed to characterize and quantify Cyclo(Pro-Ala)?
A6: Researchers frequently utilize a combination of techniques:
- Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are used for separation and purification. [, , ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation patterns, aiding in identification. [, , ]
- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the compound. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



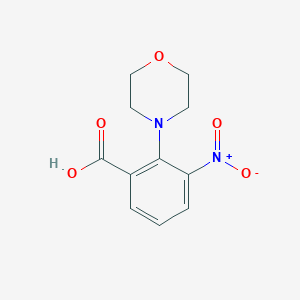
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)
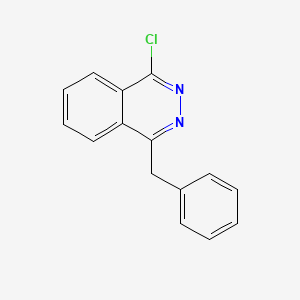
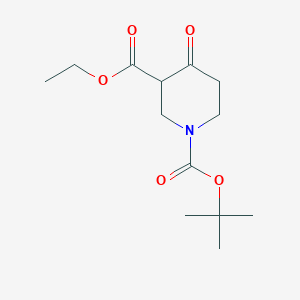

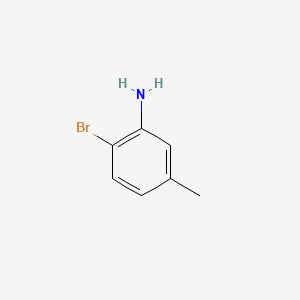


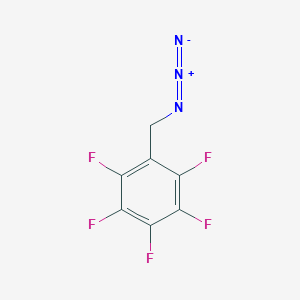
![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)



